molecular formula C19H12ClF3N2O3S B2640421 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide CAS No. 2061726-56-3

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide

Cat. No.: B2640421
CAS No.: 2061726-56-3
M. Wt: 440.82
InChI Key: NSVDRUNJRAJQQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O3S/c20-16-10-13(19(21,22)23)11-24-18(16)29(27,28)15-8-6-14(7-9-15)25-17(26)12-4-2-1-3-5-12/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVDRUNJRAJQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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